3-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride
Description
3-Bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is a cyclopropane-fused indene derivative featuring a bromine substituent at position 3 and an amine hydrochloride group. Bromine’s electron-withdrawing nature and larger atomic radius compared to other halogens may also affect electronic properties and binding affinity in pharmacological contexts .
Properties
IUPAC Name |
3-bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN.ClH/c11-6-2-1-5-3-8-9(10(8)12)7(5)4-6;/h1-2,4,8-10H,3,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPMMIVRGSCXGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)C3=C1C=CC(=C3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride typically involves the bromination of cyclopropa[a]inden-1-amine. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale bromination process. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination reaction.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce a variety of substituted cyclopropa[a]inden-1-amines.
Scientific Research Applications
3-Bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular structures.
Biology: It serves as a tool in biological studies to investigate the interactions of brominated compounds with biological systems.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of advanced materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which 3-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom in the compound plays a crucial role in its reactivity and binding affinity to biological targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Features
The table below summarizes critical differences between the target compound and its structural analogs:
Key Observations
Cyclopropane vs. The absence of a cyclopropane ring in dihydroinden derivatives (e.g., (R)-6-bromo) may improve stability but reduce electrophilic reactivity .
Halogen Substituents :
- Bromine (Br) : Larger size and polarizability enhance van der Waals interactions in biological targets compared to fluorine (F) or chlorine (Cl). Bromine’s moderate electronegativity may also facilitate nucleophilic substitution .
- Fluorine (F) : High electronegativity and small size favor hydrogen bonding and metabolic stability, as seen in the 4-fluoro analog .
- Chlorine (Cl) : Intermediate properties between Br and F; the 5-chloro analog may exhibit balanced reactivity and bioavailability .
Stereochemistry :
- Enantiopure analogs (e.g., (R)-6-bromo) highlight the importance of stereochemistry in bioactivity. The target compound’s unspecified stereochemistry may limit direct pharmacological comparisons .
Physicochemical and Reactivity Trends
- Solubility: The hydrochloride salt improves water solubility across all analogs. Cyclopropane-containing compounds may exhibit lower solubility in non-polar solvents due to rigidity .
- Reactivity :
- Bromine’s leaving-group ability makes the target compound a candidate for Suzuki-Miyaura cross-coupling, whereas fluorine analogs are less reactive in such reactions .
- The cyclopropane ring in the target and 4-fluoro analog may undergo strain-driven reactions, such as [2+1] cycloadditions, unlike dihydroinden systems .
Biological Activity
3-Bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity by reviewing relevant studies, synthesizing data from various sources, and presenting findings in a structured format.
- IUPAC Name : this compound
- Molecular Formula : C11H10BrClN
- Molecular Weight : 253.56 g/mol
- CAS Number : 1188142-10-0
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an anti-cancer agent, neuroprotective effects, and interactions with neurotransmitter systems.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- A study demonstrated that brominated indenes can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- The mechanism of action is believed to involve the modulation of signaling pathways related to cell survival and apoptosis .
Neuroprotective Effects
Research has also suggested potential neuroprotective effects:
- In vitro studies have shown that derivatives of cyclopropa[a]indene compounds can protect neuronal cells from oxidative stress-induced damage .
- The compound's ability to modulate neurotransmitter levels may contribute to its neuroprotective properties .
Case Studies
Several case studies highlight the biological implications of this compound:
The proposed mechanisms for the biological activity of this compound include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
- Neurotransmitter Modulation : Interaction with receptors involved in neurotransmission may enhance neuroprotection and mood stabilization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
